![molecular formula C24H22Cl2N2O3S B306307 4-[2,5-dimethyl-3-(4-morpholinylcarbothioyl)-1H-pyrrol-1-yl]phenyl 2,5-dichlorobenzoate](/img/structure/B306307.png)
4-[2,5-dimethyl-3-(4-morpholinylcarbothioyl)-1H-pyrrol-1-yl]phenyl 2,5-dichlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2,5-dimethyl-3-(4-morpholinylcarbothioyl)-1H-pyrrol-1-yl]phenyl 2,5-dichlorobenzoate is a chemical compound that has recently gained attention in scientific research. This compound is known to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 4-[2,5-dimethyl-3-(4-morpholinylcarbothioyl)-1H-pyrrol-1-yl]phenyl 2,5-dichlorobenzoate involves the inhibition of enzymes, as mentioned earlier. The compound binds to the active site of the enzyme and prevents the substrate from binding, thereby inhibiting the enzyme's activity. The exact mechanism of inhibition may vary depending on the enzyme being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in vitro and in vivo. In vitro studies have shown that the compound has potent inhibitory effects on the enzymes mentioned earlier. In vivo studies have shown that the compound has potential therapeutic effects in animal models of Alzheimer's disease, Parkinson's disease, and depression. However, further studies are needed to determine the compound's efficacy and safety in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-[2,5-dimethyl-3-(4-morpholinylcarbothioyl)-1H-pyrrol-1-yl]phenyl 2,5-dichlorobenzoate in lab experiments is its potency as an enzyme inhibitor. This makes it an ideal compound for studying the biochemical and physiological effects of enzyme inhibition. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability for certain studies.
Zukünftige Richtungen
There are several future directions for research on 4-[2,5-dimethyl-3-(4-morpholinylcarbothioyl)-1H-pyrrol-1-yl]phenyl 2,5-dichlorobenzoate. One direction is to further study the compound's potential therapeutic effects in humans. Another direction is to explore its potential as a lead compound for the development of new drugs targeting the enzymes mentioned earlier. Additionally, further studies are needed to determine the compound's safety and toxicity in humans.
Synthesemethoden
The synthesis of 4-[2,5-dimethyl-3-(4-morpholinylcarbothioyl)-1H-pyrrol-1-yl]phenyl 2,5-dichlorobenzoate is a complex process that involves several steps. The initial step involves the reaction of 2,5-dichlorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline to form the amide intermediate. Finally, the amide intermediate is reacted with morpholine-4-carbothioic acid to form the desired compound.
Wissenschaftliche Forschungsanwendungen
The compound 4-[2,5-dimethyl-3-(4-morpholinylcarbothioyl)-1H-pyrrol-1-yl]phenyl 2,5-dichlorobenzoate has been extensively studied for its potential applications in medicinal chemistry. It has been found to be a potent inhibitor of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes play important roles in various physiological processes, and their inhibition has been linked to the treatment of several diseases, including Alzheimer's disease, Parkinson's disease, and depression.
Eigenschaften
Molekularformel |
C24H22Cl2N2O3S |
---|---|
Molekulargewicht |
489.4 g/mol |
IUPAC-Name |
[4-[2,5-dimethyl-3-(morpholine-4-carbothioyl)pyrrol-1-yl]phenyl] 2,5-dichlorobenzoate |
InChI |
InChI=1S/C24H22Cl2N2O3S/c1-15-13-20(23(32)27-9-11-30-12-10-27)16(2)28(15)18-4-6-19(7-5-18)31-24(29)21-14-17(25)3-8-22(21)26/h3-8,13-14H,9-12H2,1-2H3 |
InChI-Schlüssel |
QBGWLDKOBAGCRK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OC(=O)C3=C(C=CC(=C3)Cl)Cl)C)C(=S)N4CCOCC4 |
Kanonische SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OC(=O)C3=C(C=CC(=C3)Cl)Cl)C)C(=S)N4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.